molecular formula C19H17N5O5 B11501975 methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate

methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate

Cat. No.: B11501975
M. Wt: 395.4 g/mol
InChI Key: DUNRFENRDPENEZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Aminocarbonyl Group: The aminocarbonyl group is introduced through a reaction with an appropriate amine.

    Esterification: The benzoate ester is formed by reacting the corresponding benzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the benzoate ester.

    Reduction: Reduction reactions can target the aminocarbonyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate is studied for its potential as a pharmaceutical agent. Its triazole ring is known for bioactivity, and the compound could serve as a lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aminocarbonyl group may form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-2-oxoethoxy)benzoate
  • Methyl 2-amino-4-bromobenzoate
  • 2-Thiophenecarboxylic acid, 4-(aminocarbonyl)-5-(methylthio)methyl ester

Uniqueness

Methyl 4-(2-{[5-(aminocarbonyl)-2-phenyl-2H-1,2,3-triazol-4-yl]amino}-2-oxoethoxy)benzoate is unique due to the presence of both a triazole ring and an aminocarbonyl group. This combination provides a distinct set of chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[2-[(5-carbamoyl-2-phenyltriazol-4-yl)amino]-2-oxoethoxy]benzoate

InChI

InChI=1S/C19H17N5O5/c1-28-19(27)12-7-9-14(10-8-12)29-11-15(25)21-18-16(17(20)26)22-24(23-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,20,26)(H,21,23,25)

InChI Key

DUNRFENRDPENEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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